Methyl 1-benzyl-5-chloro-triazole-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
90997-14-1 |
|---|---|
Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
methyl 1-benzyl-5-chlorotriazole-4-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
HIOCTRANYNIBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Key Data:
Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)
An alternative to CuAAC, this method employs Cp₂Ni-Xantphos catalysts for regioselective 1,5-disubstituted triazole formation:
- Reagents : Benzyl azide, methyl propiolate, Cp₂Ni, Xantphos.
- Conditions : THF, 50°C, 6 h.
- Yield : 65% with >95% regioselectivity.
Advantages:
- Avoids copper residues, critical for pharmaceutical applications.
- Direct introduction of chloro groups via modified alkynes (e.g., chloro-substituted propiolates).
Halogenation of Preformed Triazole Derivatives
Chlorine is introduced at position 5 via electrophilic substitution:
- Precursor : Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
- Chlorinating Agents : NCS, Cl₂ gas, or SO₂Cl₂.
- Conditions : DCM or CCl₄, 0°C to rt, 2–4 h.
- Yield : 60–72%.
Optimization Notes:
- Excess NCS improves conversion but may lead to dihalogenation.
- Lower temperatures (0–5°C) favor mono-chlorination.
Grignard-Based Carboxylation and Chlorination
A multi-step approach starting from 1-substituted-4,5-dibromo-1H-triazole:
- Grignard Reaction : Isopropylmagnesium chloride selectively reduces dibromo-triazole to 4-bromo intermediate.
- Carboxylation : CO₂ insertion forms the carboxylic acid, esterified with methyl iodide.
- Chlorination : Br → Cl substitution using CuCl or KCl.
Data Table:
Reductive Amination and Cyclization
Adapted from amino-triazole syntheses, this method involves:
- Formation of 5-formyl-triazole : Oxidation of a hydroxymethyl precursor.
- Chlorination : POCl₃ or PCl₃ converts the formyl to chloro group.
- Yield : 55–60% after two steps.
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature : Chlorination proceeds efficiently at 0–25°C.
- Catalyst Load : 5 mol% CuI optimal for CuAAC.
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 1-benzyl-5-substituted triazole-4-carboxylate derivatives.
Reduction: Formation of 1-benzyl-5-chloro-triazole-4-methanol.
Oxidation: Formation of 1-benzyl-5-chloro-triazole-4-carboxylic acid.
Scientific Research Applications
Synthesis and Structural Characterization
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used strategy in click chemistry. Structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography, revealing insights into the compound's conformation and intermolecular interactions.
Anticancer Activity
Research indicates that triazole derivatives exhibit potent anticancer properties. For instance, derivatives related to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | MCF-7 (Breast) | 0.87 |
| 4d | MDA-MB-435 (Melanoma) | 2.12 |
| 4b | HL-60 (Leukemia) | 1.53 |
These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Triazole compounds have also been investigated for their antimicrobial activity. For example, derivatives have demonstrated efficacy against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents . The structure–activity relationship studies indicate that modifications at specific positions can enhance their antimicrobial potency.
Mechanistic Studies
Mechanistic studies reveal that this compound and its derivatives exert their effects through various pathways:
- Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics, which is crucial for cell division.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells by modulating key proteins involved in survival signaling .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antiproliferative activity of several triazole derivatives against the NCI-60 human tumor cell line panel. Notably, one derivative exhibited an IC50 value of 46 nM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Structure–Activity Relationship Analysis
A comprehensive SAR analysis highlighted that modifications on the benzyl group significantly influence the biological activity of triazole derivatives. For instance, meta-substituted phenoxy groups were found to enhance antiproliferative activity compared to para-substituted analogs .
Mechanism of Action
The mechanism of action of methyl 1-benzyl-5-chloro-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or active sites of enzymes, leading to inhibition of their activity. The benzyl and chlorine substituents can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate can be contextualized by comparing it to three analogous triazole derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison of Triazole Derivatives
Key Structural and Functional Differences
Substituent Effects at Position 1 (R1): Benzyl vs. Methoxy groups can also act as hydrogen bond acceptors, influencing crystal packing and intermolecular interactions .
Substituent Effects at Position 5 (R5): Chloro vs. Methyl (): The chloro group in the target compound is electron-withdrawing, which may increase the electrophilicity of the triazole ring and influence reactivity in substitution reactions.
Ester Group Variations:
- Methyl vs. Ethyl Ester: The methyl ester in the target compound is more hydrophilic than the ethyl ester in analogs, which could marginally improve solubility in polar solvents. Ethyl esters, however, may offer enhanced metabolic stability in vivo.
Research Findings and Implications
- Hydrogen Bonding and Crystallography: The methoxy-substituted derivative () may form distinct hydrogen-bonding networks compared to the target compound, as inferred from studies on triazole crystal structures refined using SHELXL . Such differences could impact melting points and solubility.
- Biological Activity: The chloro substituent at position 5 in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) due to its electronegativity, whereas methyl or methoxy groups might prioritize different binding modes.
- Synthetic Challenges: Functionalization at position 1 (e.g., introducing methoxy or chloro-benzyl groups) requires tailored synthetic routes, as seen in the use of hydrazine hydrate for triazole ring formation .
Biological Activity
Methyl 1-benzyl-5-chloro-triazole-4-carboxylate is a compound that belongs to the triazole family, known for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 237.64 g/mol. The compound features a five-membered ring structure with three nitrogen atoms and functional groups that enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound against specific pathogens can be summarized in the following table:
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 125 |
| Acinetobacter baumannii | 250 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is notable for its role in various infections.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer activity . It appears to induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to programmed cell death.
The proposed mechanism involves the compound's interaction with molecular targets that are critical for cell survival:
- Inhibition of Protein Synthesis : In antimicrobial applications, it disrupts essential protein synthesis in bacteria and fungi, leading to cell death.
- Induction of Apoptosis : In cancer research, it activates apoptotic pathways involving caspases and other apoptotic proteins, promoting programmed cell death.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of triazoles, including this compound, showed strong activity against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. The compound's ability to inhibit protein synthesis was confirmed through various assays .
- Anticancer Research : Another study investigated the effects of this compound on cancer cell lines, revealing that it significantly reduced cell viability at concentrations correlating with its MIC values for bacterial strains. The study highlighted its potential as a lead compound for developing new anticancer agents .
Q & A
Synthesis Optimization
Q: How can the synthetic yield of Methyl 1-benzyl-5-chloro-triazole-4-carboxylate be optimized in [3+2] cycloaddition reactions? A: The synthesis via Ru-catalyzed [3+2] cycloaddition (as in ) can be optimized by:
- Catalyst tuning : Substituting the Ru complex {(Tp)(PPh₃)₂Ru(N₃)} with other transition metals (e.g., Cu for "click" chemistry) to improve regioselectivity.
- Solvent effects : Replacing toluene with polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Stoichiometry : Adjusting the molar ratio of benzyl azide to methyl propiolate beyond 1:1.5 (e.g., 1:2) to drive the reaction to completion.
- Temperature control : Lowering reaction temperatures to minimize side products, as higher temps may promote decomposition of intermediates .
Crystallographic Analysis
Q: What are the best practices for resolving the crystal structure of this compound? A: Key steps include:
- Data collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for accurate electron density maps.
- Refinement : Employ SHELXL ( ) for small-molecule refinement, focusing on anisotropic displacement parameters for Cl and O atoms.
- Validation : Cross-validate bond lengths/angles with similar triazoles (e.g., C–N: 1.31–1.37 Å; N–N: 1.30–1.36 Å) from and .
- Visualization : Use WinGX/ORTEP ( ) to generate thermal ellipsoid plots and analyze molecular geometry deviations (e.g., C–CH₂–N angles >109.5° due to steric strain) .
Hydrogen Bonding and Supramolecular Packing
Q: How does the chloro substituent at position 5 influence hydrogen bonding and crystal packing? A: Comparative analysis with non-chlorinated analogs (e.g., methyl-substituted triazole in ) reveals:
- H-bond motifs : The Cl atom may participate in C–H···Cl interactions, altering the graph set analysis ( ). For example, Cl can act as an acceptor in weak H-bonds, creating chains or dimers.
- Packing efficiency : Chloro groups increase molecular polarity, potentially leading to tighter packing and higher melting points.
- Data comparison :
| Compound | H-bond Donor/Acceptor | Packing Pattern | Reference |
|---|---|---|---|
| Methyl 1-benzyl-5-Cl | C–H···Cl, N–H···O | Layered | |
| Methyl 1-benzyl-5-Me | C–H···O, π-π stacking | Herringbone |
Mechanistic Insights
Q: What is the mechanistic role of the ruthenium catalyst in the synthesis? A: suggests Ru forms acetylide or vinylidene intermediates, facilitating the cycloaddition via:
- Step 1 : Ru activates the alkyne (methyl propiolate) to form a π-complex.
- Step 2 : Coordination with benzyl azide promotes regioselective [3+2] addition, favoring 1,4-disubstituted triazole over 1,5-isomers.
- Advanced validation : Use DFT calculations to map the energy profile or isotopic labeling (¹³C) to trace bond formation pathways .
Addressing Data Contradictions
Q: How can discrepancies in reported reactivity of triazole derivatives be resolved? A: Contradictions (e.g., variable catalytic efficiency or regioselectivity) arise from:
- Substituent effects : Electron-withdrawing groups (Cl) vs. donating groups (Me) alter azide/alkyne reactivity ( ).
- Analytical limitations : Ensure purity via HPLC ( ) and confirm structures with 2D NMR (¹H-¹³C HSQC) to rule out impurities.
- Case study : Compare Cl-substituted triazole (slower reaction due to steric hindrance) with methoxy analogs (faster, ) .
Biological Activity Profiling
Q: What methodologies are suitable for evaluating the bioactivity of this compound? A: While direct bioactivity data is limited, analogous triazoles ( ) suggest:
- Enzyme assays : Test α-glucosidase/lipase inhibition (IC₅₀) using spectrophotometric methods.
- Cellular studies : Screen for cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa).
- SAR analysis : Correlate substituent effects (Cl vs. Me) with activity trends. For example, chloro may enhance membrane permeability due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
